Synthetic Route Efficiency: Bromination Yield of Methyl 2-amino-5-bromoisonicotinate vs. Alternative Methods
The direct bromination of methyl 2-aminoisonicotinate to produce methyl 2-amino-5-bromoisonicotinate using bromine in chloroform yields 23% after purification . In contrast, an alternative synthetic route employing 5-bromopyridine-4-carboxylic acid and methylamine under basic conditions achieves a significantly higher yield of 70-80% with good selectivity [1]. This yield differential is critical for procurement decisions when cost per gram of final product is a primary consideration, as the lower-yielding route increases effective material cost by approximately 3.4-fold per unit of target compound.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 23% (via bromination of methyl 2-aminoisonicotinate) |
| Comparator Or Baseline | 70-80% (via esterification of 5-bromopyridine-4-carboxylic acid with methylamine) [1] |
| Quantified Difference | Approximately 3.0-3.5-fold lower yield for the direct bromination route |
| Conditions | Direct bromination: Br2 in CHCl3 at room temperature overnight, flash column chromatography; Alternative route: basic conditions with NaOH catalyst |
Why This Matters
Users planning multi-step syntheses with methyl 2-amino-5-bromoisonicotinate as a key intermediate should anticipate significantly different precursor costs depending on the synthetic route chosen.
- [1] ChemTradeHub. (2025). 2-氨基-5-溴异烟酸甲酯(CAS号:882499-87-8)通常如何合成? View Source
